molecular formula C24H18BrClN4O4S B12011184 N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide

N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide

Cat. No.: B12011184
M. Wt: 573.8 g/mol
InChI Key: OCEKJDSGFUNTEM-KKMKTNMSSA-N
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Description

N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the quinazolinone derivative, followed by the introduction of the sulfanyl group and the final condensation with the hydrazide derivative. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, controlled temperature and pressure conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
  • Other quinazolinone derivatives with similar structural features

Uniqueness

N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H18BrClN4O4S

Molecular Weight

573.8 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H18BrClN4O4S/c1-34-20-11-14(10-18(25)22(20)32)12-27-29-21(31)13-35-24-28-19-5-3-2-4-17(19)23(33)30(24)16-8-6-15(26)7-9-16/h2-12,32H,13H2,1H3,(H,29,31)/b27-12+

InChI Key

OCEKJDSGFUNTEM-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)Br)O

Origin of Product

United States

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